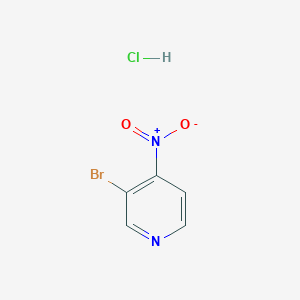

3-Bromo-4-nitropyridine hydrochloride

Übersicht

Beschreibung

3-Bromo-4-nitropyridine hydrochloride is a chemical compound with the molecular formula C5H4BrClN2O2 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 239.454 Da and the monoisotopic mass is 237.914459 Da .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

This compound has a physical form of a pale-yellow to yellow-brown solid . It has a molecular weight of 202.99 . The storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Nucleophilic Substitution Reactions

- Nitro-Group Migration: Yao, Blake, and Yang (2005) discovered that the reaction of 3-bromo-4-nitropyridine with amine produces unexpected nitro-group migration products, leading to three products instead of the expected two. This finding is significant for understanding rearrangement mechanisms in organic synthesis (Yao, Blake, & Yang, 2005).

Heterocyclic Compound Synthesis

- Azaphenoxazine Derivatives: Takahashi and Yoneda (1958) demonstrated the use of 3-bromo-4-nitropyridine in the synthesis of complex heterocyclic compounds like azaphenoxazines, which are important in various chemical syntheses (Takahashi & Yoneda, 1958).

Intermolecular Interactions and Crystal Structure

- Attractive Intermolecular Interaction: Hanuza et al. (1997) studied the crystal packing of 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide, closely related to 3-Bromo-4-nitropyridine, revealing significant insights into hydrogen bonding and intermolecular interactions (Hanuza et al., 1997).

Computational and Spectroscopic Analysis

- Molecular Dynamics and Spectroscopy: Arulaabaranam et al. (2021) conducted computational calculations and spectroscopic analysis on a closely related compound, 5-bromo-3-nitropyridine-2-carbonitrile, offering valuable insights into molecular structure and reactivity which can be extrapolated to 3-Bromo-4-nitropyridine hydrochloride (Arulaabaranam et al., 2021).

Reactivity and Solvent Influence

- Solvent Effect on Reactivity: Hertog and Jouwersma (1953) explored how the solvent polarity affects the reactivity of nitropyridines, including compounds similar to 3-Bromo-4-nitropyridine, emphasizing the role of solvents in synthesis processes (Hertog & Jouwersma, 1953).

Safety and Hazards

The safety information for 3-Bromo-4-nitropyridine hydrochloride includes several hazard statements such as H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Wirkmechanismus

Target of Action

It is known that this compound is used in the synthesis of other compounds . Therefore, its primary targets could be the molecules it reacts with during these synthesis processes.

Mode of Action

It is known to participate in suzuki–miyaura coupling reactions . In these reactions, 3-Bromo-4-nitropyridine hydrochloride could undergo oxidative addition with a palladium catalyst, forming a new Pd–C bond .

Biochemical Pathways

As a participant in suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways, depending on the specific molecules being synthesized.

Result of Action

As a participant in suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds.

Eigenschaften

IUPAC Name |

3-bromo-4-nitropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2.ClH/c6-4-3-7-2-1-5(4)8(9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRLEIBYTXHYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)